Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group and two ester groups at the 1 and 3 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate typically involves the esterification of 4-methylpyridine-1,3-dicarboxylic acid. One common method includes the reaction of 4-methylpyridine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 4-methylpyridine-1,3-dicarboxylic acid.
Reduction: 4-methylpyridine-1,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetyl-1,4-dihydro-4-methylpyridine: Similar in structure but with acetyl groups instead of ester groups.
4-Methylpyridine-1,3-dicarboxylic acid: The parent acid form of the compound.
Dimethyl 2,4-pyridinedicarboxylate: A related compound with ester groups at different positions.
Uniqueness
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester groups make it a versatile intermediate in organic synthesis, and its potential biological activities make it a compound of interest in medicinal chemistry.
Properties
CAS No. |
105619-13-4 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
dimethyl 4-methyl-4H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-7-4-5-11(10(13)15-3)6-8(7)9(12)14-2/h4-7H,1-3H3 |
InChI Key |
JHLLRACBGZFNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CN(C=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.